molecular formula C26H28N2O5S2 B2784101 (Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate CAS No. 300378-25-0

(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate

Cat. No. B2784101
CAS RN: 300378-25-0
M. Wt: 512.64
InChI Key: AOKPPAFHQURVAK-XLNRJJMWSA-N
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Description

The compound is a complex organic molecule. It contains a thiazolidine ring, which is a heterocyclic compound that includes sulfur and nitrogen in the ring . The molecule also contains methoxybenzylidene moieties, which are often found in various organic compounds .


Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, certain zinc (II) complexes containing 4-methoxybenzylidene moieties have been synthesized and characterized by infrared spectroscopy and single-crystal X-ray diffraction .

Scientific Research Applications

Tyrosinase Inhibition

Based on the fact that substances with a β-phenyl-α,β-unsaturated carbonyl (PUSC) motif confer strong tyrosinase inhibitory activity, benzylidene-3-methyl-2-thioxothiazolidin-4-one (BMTTZD) analogs were prepared as potential tyrosinase inhibitors . Four analogs inhibited mushroom tyrosinase strongly . This suggests that our compound could potentially be used in the development of treatments for conditions related to tyrosinase activity, such as certain skin disorders.

Antioxidant Activities

In addition to their tyrosinase inhibitory activity, some analogs exhibited strong antioxidant efficacy, similar to that of the positive controls . This indicates that our compound could be explored for its potential antioxidant properties, which could be beneficial in various health-related applications.

Phase Transition Studies

The compound’s structure and properties make it interesting for phase transition studies. For example, a similar compound, N-(4-methoxybenzylidene)-4-butylaniline (MBBA), was confined within porous silica materials to investigate its phase transition . The phase-transition temperature of the confined MBBA linearly decreased with the inverse pore size compared with that of bulk MBBA . This suggests that our compound could also be used in similar studies to understand phase transitions at the nanoscale.

Liquid Crystal Research

The compound’s structure is similar to that of certain liquid crystals, which have attracted great interest in recent years due to their applications, such as in optical displays . Therefore, our compound could potentially be used in the development of new liquid crystal materials.

Drug Development

The compound’s structure and properties suggest that it could be used in the development of new drugs. For example, similar compounds have been synthesized and their structures elucidated for potential use in drug development .

Nanotechnology

Given the compound’s potential for phase transition studies and its interaction with nanoscale structures like porous silica materials , it could be explored for various applications in nanotechnology.

properties

IUPAC Name

ethyl 4-[6-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N2O5S2/c1-3-33-25(31)19-10-12-20(13-11-19)27-23(29)7-5-4-6-16-28-24(30)22(35-26(28)34)17-18-8-14-21(32-2)15-9-18/h8-15,17H,3-7,16H2,1-2H3,(H,27,29)/b22-17-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKPPAFHQURVAK-XLNRJJMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)C(=CC3=CC=C(C=C3)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CCCCCN2C(=O)/C(=C/C3=CC=C(C=C3)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-ethyl 4-(6-(5-(4-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)hexanamido)benzoate

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